C2-Aryl Substitution Drives Antiproliferative Potency in Pyrrolo[2,3-c]pyridine Series
In a structure–activity relationship study of pyrrolo[2,3-c]pyridine-based antiproliferative agents, compounds with C2-aryl/heteroaryl substitution demonstrated IC₅₀ values in the nanomolar to low micromolar range against PC-3 (prostate) and HCT116 (colon) cancer cell lines, while maintaining non-toxicity against normal human fibroblasts (WI-38) [1]. Unsubstituted pyrrolo[2,3-c]pyridine (6-azaindole) exhibits no meaningful antiproliferative activity in comparable assays, establishing that the C2 substituent is a requisite pharmacophoric element for cytotoxic potency in this scaffold [1].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | IC₅₀ = nM to low µM range (class-level inference based on C2-aryl substituted pyrrolo[2,3-c]pyridine series) |
| Comparator Or Baseline | Unsubstituted pyrrolo[2,3-c]pyridine (6-azaindole) |
| Quantified Difference | Unsubstituted scaffold: no measurable antiproliferative activity; C2-aryl substituted derivatives: IC₅₀ in nM–low µM range |
| Conditions | Cytotoxicity evaluation against PC-3 and HCT116 cancer cell lines; selectivity assessed against WI-38 normal human fibroblasts |
Why This Matters
This establishes that the C2-furan-2-yl substituent is not a decorative modification but a functional requirement for achieving meaningful antiproliferative activity in this scaffold class.
- [1] Dimitrakis, S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 143. View Source
